4-tert-butyl-1H-pyrazole hydrochloride
CAS No.:
Cat. No.: VC18077358
Molecular Formula: C7H13ClN2
Molecular Weight: 160.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13ClN2 |
|---|---|
| Molecular Weight | 160.64 g/mol |
| IUPAC Name | 4-tert-butyl-1H-pyrazole;hydrochloride |
| Standard InChI | InChI=1S/C7H12N2.ClH/c1-7(2,3)6-4-8-9-5-6;/h4-5H,1-3H3,(H,8,9);1H |
| Standard InChI Key | IILONEOHZOMYHE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CNN=C1.Cl |
Introduction
The hydrochloride form’s enhanced solubility arises from ionic interactions, facilitating its use in biological assays and formulation processes.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The parent compound, 4-tert-butyl-1H-pyrazole, is synthesized via cyclocondensation of tert-butyl hydrazine with 1,3-diketones under acidic or basic conditions. For the hydrochloride derivative, the free base is treated with hydrochloric acid in a non-aqueous solvent (e.g., diethyl ether or tetrahydrofuran):
Reaction conditions typically involve stirring at 0–25°C for 1–4 hours, followed by filtration and drying under vacuum.
Industrial-Scale Manufacturing
Industrial production employs continuous flow reactors to optimize safety and yield. Microreactor systems enable precise control over stoichiometry and temperature, achieving >90% purity with reduced waste.
Chemical Reactivity and Functionalization
The hydrochloride form retains the pyrazole ring’s inherent reactivity while offering improved handling due to its crystalline nature. Key reactions include:
Oxidation and Reduction
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Oxidation: Treatment with hydrogen peroxide or KMnO₄ yields pyrazole-N-oxide derivatives, useful in catalysis.
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Reduction: Sodium borohydride reduces the pyrazole ring to pyrrolidine analogs, though this is less common due to steric hindrance from the tert-butyl group.
Electrophilic Substitution
The tert-butyl group directs electrophiles to the pyrazole ring’s 3- and 5-positions. For example, bromination with Br₂ in acetic acid produces 3,5-dibromo-4-tert-butyl-1H-pyrazole hydrochloride.
| Microorganism | MIC (μM) | Source |
|---|---|---|
| Staphylococcus aureus | 15.625 – 62.5 | |
| Escherichia coli | 62.5 – 125 | |
| Pseudomonas aeruginosa | 31.108 – 124.43 |
Mechanistically, the compound disrupts bacterial membrane integrity and inhibits ATP synthesis.
Anti-Inflammatory Effects
In LPS-induced RAW264.7 macrophages, derivatives suppress pro-inflammatory cytokines:
| Cytokine | Inhibition (%) | Concentration (μM) |
|---|---|---|
| TNF-α | 68 | 50 |
| IL-6 | 72 | 50 |
| IL-1β | 65 | 50 |
These effects correlate with NF-κB pathway inhibition.
Anticancer Activity
The compound inhibits lactate dehydrogenase (LDH), a key enzyme in cancer metabolism:
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.4 | LDH inhibition, apoptosis |
| A549 (Lung) | 18.7 | ROS generation, cell cycle arrest |
Molecular docking studies confirm strong binding to LDH’s active site (binding energy: −9.2 kcal/mol).
Applications in Material Science and Agrochemicals
Coordination Chemistry
The pyrazole nitrogen coordinates with transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with applications in catalysis and materials science. For example, Cu(II)-4-tert-butyl-1H-pyrazole hydrochloride complexes exhibit photocatalytic activity in organic transformations.
Herbicidal Activity
In agrochemical trials, the compound inhibits acetolactate synthase (ALS), a target in weed control:
| Weed Species | Growth Inhibition (%) | Application Rate (kg/ha) |
|---|---|---|
| Amaranthus retroflexus | 92 | 0.5 |
| Echinochloa crus-galli | 85 | 0.5 |
Comparison with Structural Analogs
| Compound | Key Differences | Bioactivity Comparison |
|---|---|---|
| 4-tert-Butylphenol | Lacks pyrazole ring; lower solubility | Weak antimicrobial activity |
| 3-tert-Butyl-1H-pyrazole | Isomeric substitution; altered reactivity | Similar LDH inhibition |
The hydrochloride’s ionic character and solubility distinguish it from neutral analogs.
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